8-O-Benzyl Carmoterol Hydrochloride
CAS No.: 1052689-06-1
Cat. No.: VC0122323
Molecular Formula: C28H31ClN2O4
Molecular Weight: 495.016
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052689-06-1 |
|---|---|
| Molecular Formula | C28H31ClN2O4 |
| Molecular Weight | 495.016 |
| IUPAC Name | 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1 |
| Standard InChI Key | IRSIRBLJGTWGAY-UFABNHQSSA-N |
| SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl |
Introduction
Chemical Identity and Properties
Basic Identification
8-O-Benzyl Carmoterol Hydrochloride is precisely identified through various systematic nomenclature systems and identifiers, essential for accurate scientific communication and database referencing.
Table 1: Chemical Identity Parameters of 8-O-Benzyl Carmoterol Hydrochloride
| Parameter | Information |
|---|---|
| CAS Registry Number | 1052689-06-1 |
| PubChem CID | 69288614 |
| Molecular Formula | C₂₈H₃₁ClN₂O₄ |
| Molecular Weight | 495.0 g/mol |
| InChI Key | IRSIRBLJGTWGAY-UFABNHQSSA-N |
The compound is formally known by several systematic names including 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride . This nomenclature precisely describes its structural configuration, particularly noting the (1R) and (2R) stereochemistry which is critical to its biological activity.
Structural Characteristics
The molecular structure of 8-O-Benzyl Carmoterol Hydrochloride features a quinolinone core with distinctive functional group modifications. The 8-O-benzyl group (phenylmethoxy) represents the key structural modification that distinguishes this derivative from the parent compound carmoterol .
The structure contains several significant pharmacophores:
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A quinolin-2-one core structure (carbostyril)
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A hydroxy group at the 5-position side chain (β-hydroxy)
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A secondary amine linking to a 4-methoxyphenyl moiety
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A benzyloxy group at position 8
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The hydrochloride salt form which enhances stability and solubility
These structural elements collectively contribute to the compound's pharmacological profile, particularly its β2-adrenoceptor binding affinity and selectivity .
Physical and Chemical Properties
Physical Characteristics
The physical state and properties of 8-O-Benzyl Carmoterol Hydrochloride are crucial for its handling, formulation, and application in research settings.
Table 2: Physical Properties of 8-O-Benzyl Carmoterol Hydrochloride
| Property | Value | Source |
|---|---|---|
| Physical Appearance | Light Brown Solid | |
| Melting Point | Not Available | - |
| Boiling Point | Calculated: 649.1°C at 760mmHg | |
| Flash Point | Calculated: 346.4°C |
The compound is typically available in research-grade purities ranging from 96% to 99%, suitable for in vitro and preclinical research applications . Commercial availability generally includes small research quantities (1mg to 10mg) as well as larger amounts for more extensive research programs .
Pharmacological Profile
Mechanism of Action
While specific pharmacological data for 8-O-Benzyl Carmoterol Hydrochloride is limited in the available search results, its mechanism can be inferred from the parent compound carmoterol, with potential modifications due to the 8-O-benzyl substitution.
Carmoterol functions as a β2-adrenoceptor agonist with exceptional potency (pEC50 of 10.19) and a significant selectivity profile, demonstrating 53 times higher affinity for β2-adrenoceptors than for β1-adrenoceptors . This selective activation of β2-adrenoceptors triggers a cascade of cellular events:
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Binding to β2-adrenoceptors on bronchial smooth muscle cells
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Activation of adenylyl cyclase
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Increased production of cyclic adenosine monophosphate (cAMP)
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Activation of protein kinase A (PKA)
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Resulting in bronchodilation and reduced bronchoconstriction
The 8-O-benzyl modification would be expected to alter the pharmacokinetic profile while potentially preserving the primary pharmacodynamic properties.
Structure-Activity Relationship
The 8-O-benzyl modification represents a significant structural change from the parent carmoterol, which features an 8-hydroxy group. This benzylation of the hydroxyl group:
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Increases the compound's lipophilicity
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Potentially alters its metabolic stability
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May modify receptor binding characteristics
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Could affect tissue distribution properties
Such modifications are common strategies in medicinal chemistry to optimize a compound's pharmacokinetic profile while preserving its therapeutic activity.
Research Applications
Analytical Research
The compound also serves important functions in analytical chemistry and pharmaceutical research:
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As a reference standard for analytical method development
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For impurity profiling in pharmaceutical quality control
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In bioanalytical studies to measure drug concentration in biological samples
Commercial suppliers provide research-grade material specifically for these analytical applications .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic methods for 8-O-Benzyl Carmoterol Hydrochloride are not explicitly described in the search results, the compound's synthesis is referenced in multiple patents:
Typical synthesis would likely involve benzylation of the 8-hydroxy position of carmoterol followed by salt formation with hydrogen chloride. This follows standard synthetic procedures for phenolic O-benzylation, typically employing reagents such as benzyl bromide or benzyl chloride under basic conditions.
| Supplier | Catalog Number | Specifications | Purity | Package Size |
|---|---|---|---|---|
| SinoStandards | B233100 | Light Brown Solid | Not specified | 1mg, 10mg |
| Dideu | Not specified | Industrial Grade | 99% | 25kg/Cardboard Drum |
| TRC | Not specified | Research Grade | 96% | Not specified |
These suppliers provide the compound primarily for research applications, with appropriate certifications for laboratory use .
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